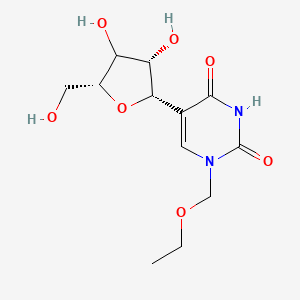
Paroxetine EP impurity D-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paroxetine EP impurity D-d4 (hydrochloride) is a deuterated form of Paroxetine impurity D. It is a labeled compound used in various scientific research applications, particularly in the field of pharmaceuticals. The compound is identified as (3R,4S)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine (Paroxetine Impurity) deuterated form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Paroxetine EP impurity D-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Paroxetine impurity D. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Paroxetine EP impurity D-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Paroxetine EP impurity D-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Paroxetine EP impurity D-d4 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Paroxetine and its impurities.
Biology: Employed in metabolic studies to trace the pathways and interactions of Paroxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Paroxetine.
Industry: Applied in the quality control and validation of pharmaceutical products containing Paroxetine
Mécanisme D'action
The mechanism of action of Paroxetine EP impurity D-d4 (hydrochloride) is similar to that of Paroxetine. It primarily targets the serotonin transporter (SERT) and inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action is responsible for its antidepressant effects. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paroxetine hydrochloride: The parent compound used to treat depression and anxiety disorders.
Paroxetine impurity A: Another impurity of Paroxetine used in analytical studies.
Paroxetine impurity C: A related compound used in quality control of Paroxetine
Uniqueness
Paroxetine EP impurity D-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for more accurate tracing in metabolic and pharmacokinetic studies compared to non-labeled compounds .
Propriétés
Formule moléculaire |
C19H21ClFNO3 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1/i1D,2D,3D,4D; |
Clé InChI |
GELRVIPPMNMYGS-CYTVUJSBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl |
SMILES canonique |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)


![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)

![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)


![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)
